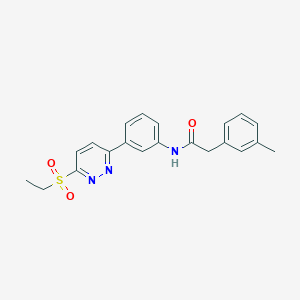
N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-(m-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-(m-tolyl)acetamide is a chemical compound that is commonly known as ETP-46321. This compound is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an important enzyme that is involved in DNA repair, and its inhibition has been shown to be effective in the treatment of various types of cancer.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Sulphonamide derivatives have been synthesized and evaluated for their antimicrobial activity. For instance, the reactivity of certain acetamide derivatives with nitrogen-based nucleophiles has led to the creation of compounds displaying good antimicrobial activity. Computational calculations correlate well with experimental data, providing a basis for the anticipation of new compounds with potential applications in antimicrobial therapies (Asmaa M. Fahim & Eman H. I. Ismael, 2019).
Antimalarial and COVID-19 Applications
Another study explored the antimalarial activity of sulphonamides and their ADMET properties, revealing excellent activity against malaria with select compounds also showing potential utility against SARS-CoV-2 through molecular docking studies (Asmaa M. Fahim & Eman H. I. Ismael, 2021).
Inhibition of Glutaminase in Cancer Therapy
BPTES analogs, related to the chemical structure of interest, have been synthesized as potent inhibitors of glutaminase, showing potential in cancer therapy by attenuating the growth of cancer cells in vitro and in mouse models. This highlights the potential of acetamide derivatives in the development of new anticancer agents (K. Shukla et al., 2012).
Antioxidant Activity
Coordination complexes constructed from pyrazole-acetamide derivatives have been studied for their antioxidant activity, demonstrating significant potential. The study emphasizes the role of hydrogen bonding in the self-assembly process of these compounds, which could be critical for designing new antioxidants (K. Chkirate et al., 2019).
Propiedades
IUPAC Name |
N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-3-28(26,27)21-11-10-19(23-24-21)17-8-5-9-18(14-17)22-20(25)13-16-7-4-6-15(2)12-16/h4-12,14H,3,13H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVODTHYOKMBPMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)CC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[2-(Dimethylamino)ethyl]amino}methyl)-3,4-dihydroquinazolin-4-one dihydrochloride](/img/structure/B2806702.png)
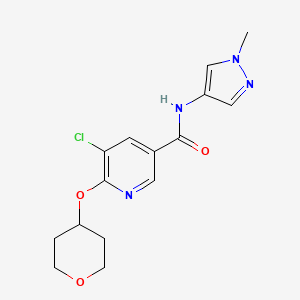
![(2E)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2806704.png)
![1,7-Dibromo-4-(dibromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2806705.png)
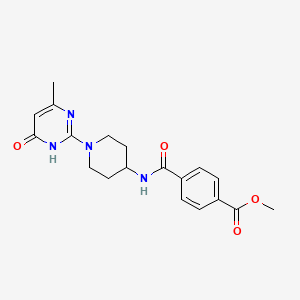
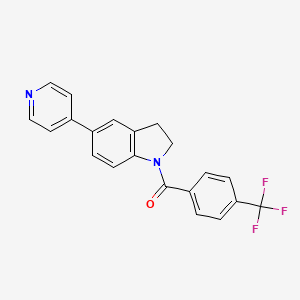

![2-(3-methoxyphenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2806713.png)
![N-[4-[Methyl(methylcarbamoyl)amino]phenyl]prop-2-enamide](/img/structure/B2806714.png)
![N-[(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/no-structure.png)
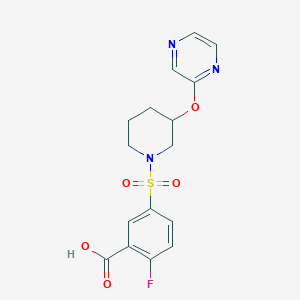
![3-chloro-N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2806717.png)

